molecular formula C4H6F3NO2 B027461 (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid CAS No. 102210-03-7

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

Cat. No.: B027461
CAS No.: 102210-03-7
M. Wt: 157.09 g/mol
InChI Key: JBQBFDPQDFDHEC-VKHMYHEASA-N
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Description

(S)-Trifluoromethylalanine is an amino acid derivative characterized by the presence of a trifluoromethyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Trifluoromethylalanine typically involves the introduction of a trifluoromethyl group into an alanine precursor. One common method is the asymmetric synthesis using chiral catalysts to ensure the correct stereochemistry. The reaction conditions often include the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of (S)-Trifluoromethylalanine may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-Trifluoromethylalanine can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of trifluoromethyl ketones or acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group into a methyl group, although this is less common.

    Substitution: Nucleophilic substitution reactions can occur at the alpha carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products of these reactions include trifluoromethyl ketones, trifluoromethyl acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-Trifluoromethylalanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Incorporated into peptides and proteins to study their structure and function.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which (S)-Trifluoromethylalanine exerts its effects involves its incorporation into peptides and proteins, where the trifluoromethyl group can influence the molecule’s overall structure and function. The trifluoromethyl group is highly electronegative, which can affect the molecule’s reactivity and interactions with other biomolecules. This can lead to changes in enzyme activity, protein folding, and molecular recognition processes.

Comparison with Similar Compounds

    (S)-Fluoroalanine: Contains a single fluorine atom instead of a trifluoromethyl group.

    (S)-Difluoromethylalanine: Contains two fluorine atoms attached to the alpha carbon.

    (S)-Methylalanine: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness: (S)-Trifluoromethylalanine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

(2S)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQBFDPQDFDHEC-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296159
Record name 3,3,3-Trifluoro-2-methyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102210-03-7
Record name 3,3,3-Trifluoro-2-methyl-D-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102210-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoro-2-methyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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